The compound 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a triazaspiro framework and various functional groups. Its molecular formula is , with a molecular weight of approximately 515.47 g/mol. The presence of a bromine atom, sulfur atom, and multiple aromatic rings suggests potential reactivity and biological activity. This compound has been studied for its neurotoxic potentials and its antimicrobial and antiproliferative activities.
The synthesis of this compound typically involves multi-step organic reactions. A general approach may include:
Each step must be optimized for yield and purity to obtain the desired compound .
The molecular structure of 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide can be represented in various formats such as SMILES or InChI:
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)Br
KLTDCPRZESXPFS-UHFFFAOYSA-N
The compound features a triazaspiro structure that contributes to its unique chemical properties and potential biological activities. Its polar surface area is approximately 43.069 Ų, indicating its solubility characteristics .
The compound may undergo various chemical reactions due to its functional groups:
These reactions can be critical in understanding the compound's behavior in biological systems or when used as a reagent in synthetic chemistry .
Understanding the mechanism of action for this compound involves investigating how it interacts with biological targets:
These investigations are crucial for determining its therapeutic potential and guiding further development.
The presence of multiple functional groups suggests that this compound could exhibit diverse chemical reactivity patterns, making it suitable for various applications in medicinal chemistry and materials science .
This compound has several potential scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4